Product packaging for Boc-d-asp-otbu(Cat. No.:CAS No. 77004-75-2)

Boc-d-asp-otbu

Cat. No.: B558556
CAS No.: 77004-75-2
M. Wt: 289.32 g/mol
InChI Key: RAUQRYTYJIYLTF-MRVPVSSYSA-N
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Description

Boc-d-asp-otbu, also known as this compound, is a useful research compound. Its molecular formula is C13H23NO6 and its molecular weight is 289.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H23NO6 B558556 Boc-d-asp-otbu CAS No. 77004-75-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-4-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO6/c1-12(2,3)19-10(17)8(7-9(15)16)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUQRYTYJIYLTF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427147
Record name Boc-d-asp-otbu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77004-75-2
Record name Boc-d-asp-otbu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Overview of Boc D Asp Otbu in Contemporary Chemical Research

Significance of Protected D-Aspartic Acid Derivatives in Chemical Synthesis

Protected derivatives of D-aspartic acid, such as Boc-D-Asp-OtBu, are of considerable importance in various areas of chemical synthesis. The incorporation of D-amino acids into peptides can confer unique properties to the resulting molecules, including increased stability against enzymatic degradation and altered biological activity. nbinno.com This makes them highly sought after in the design of novel therapeutic agents and peptidomimetics.

Strategic Importance of Boc and OtBu Protecting Groups in Peptide Chemistry

The tert-butyloxycarbonyl (Boc) and tert-butyl (OtBu) protecting groups are cornerstones of modern peptide chemistry, particularly in the context of solid-phase peptide synthesis (SPPS). peptide.comnih.gov Their strategic importance lies in their differential lability to acidic conditions, which forms the basis of orthogonal and quasi-orthogonal protection schemes. biosynth.compeptide.comiris-biotech.de

The Boc group, which protects the α-amino group, is readily removed under moderately acidic conditions, typically using trifluoroacetic acid (TFA). peptide.comcreative-peptides.com This allows for the stepwise elongation of the peptide chain. The tert-butyl carbonium ions generated during Boc deprotection can lead to side reactions with nucleophilic residues like tryptophan, cysteine, or methionine; however, the addition of scavengers can prevent these undesired modifications. peptide.com

Conversely, the OtBu group, protecting the side-chain carboxyl function of aspartic acid, is more stable to the acidic conditions used for Boc removal. peptide.comiris-biotech.de Its cleavage requires stronger acidic conditions, such as treatment with hydrogen fluoride (B91410) (HF) or other strong acids, which is typically performed at the final stage of synthesis to deprotect all side chains and cleave the peptide from the solid support. peptide.com

This differential stability allows for the selective deprotection of the α-amino group for chain elongation while the side-chain functionality remains protected, preventing branching and other side reactions. peptide.com The combination of Boc and OtBu is a classic example of a protection strategy that enables the synthesis of complex peptides with high purity and yield. biosynth.com The use of OtBu as a side-chain protecting group for aspartic acid is also critical in Fmoc-based SPPS, where it provides acid-labile protection that is orthogonal to the base-labile Fmoc group. nbinno.comiris-biotech.de However, the presence of the Asp(OtBu) residue can sometimes lead to the formation of aspartimide, a common side reaction in peptide synthesis, particularly in Fmoc chemistry. ppke.hunih.govresearchgate.net

Table 1: Properties of this compound

PropertyValue
CAS Number 77004-75-2
Molecular Formula C13H23NO6
Molecular Weight 289.32 g/mol
Appearance White to off-white powder
Storage Temperature 2-8°C

Table 2: Characteristics of Boc and OtBu Protecting Groups in Peptide Synthesis

Protecting GroupProtected FunctionalityDeprotection ConditionsStability
Boc (tert-butyloxycarbonyl) α-Amino groupModerate acid (e.g., TFA)Labile to strong acids, stable to bases and nucleophiles
OtBu (tert-butyl ester) Side-chain carboxyl groupStrong acid (e.g., HF)Stable to moderate acids, bases, and nucleophiles

Stereoselective Synthesis and Derivatization Strategies

Methodologies for Chiral Synthesis of Boc-D-Asp-OtBu and its Analogues

The controlled introduction of the D-aspartate stereocenter is paramount in the synthesis of many biologically active molecules. Both asymmetric chemical synthesis and enzymatic protocols have been developed to achieve high enantiopurity of this compound and related structures.

Asymmetric Synthetic Approaches

Asymmetric synthesis provides a powerful tool for establishing the desired stereochemistry at the α-carbon of aspartic acid. One notable strategy involves the catalytic dynamic resolution of N-Boc-2-lithiopiperidine. This method has demonstrated high enantioselectivity in the synthesis of 2-substituted piperidines, which are structurally related to cyclic derivatives of aspartic acid. The process utilizes a chiral ligand to selectively react with one enantiomer of the racemic lithiated intermediate, affording products with excellent enantiomeric ratios.

Another approach begins with a chiral precursor, such as L-aspartic acid β-tert-butyl ester, to synthesize more complex chiral molecules. For instance, the asymmetric synthesis of (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid has been achieved from this starting material. This multi-step synthesis involves the diastereoselective alkylation of a tribenzylated aspartate derivative, followed by hydroboration, oxidation, and reductive amination to form the piperidine (B6355638) ring with high stereocontrol.

ApproachKey TransformationChiral SourceNoteworthy Features
Catalytic Dynamic ResolutionDeprotonation and electrophilic quench of N-Boc-piperidineChiral ligandAchieves high enantiomeric ratios for 2-substituted piperidines.
Diastereoselective AlkylationAlkylation of a tribenzylated L-aspartic acid β-tert-butyl ester derivativeL-aspartic acid β-tert-butyl esterMulti-step synthesis yielding complex heterocyclic structures with high stereocontrol.

Enzymatic Synthesis Protocols (e.g., Immobilized Penicillin G Acylase)

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral amino acids. Penicillin G acylase (PGA), particularly in its immobilized form, has shown significant utility in the kinetic resolution of racemic mixtures of amino acid precursors. This biocatalyst can selectively hydrolyze the N-acyl group of one enantiomer, allowing for the separation of the desired D-isomer.

While direct enzymatic acylation to produce this compound is less commonly reported, the principle of enzymatic resolution is well-established. For example, immobilized PGA can be used to deprotect N-benzyloxycarbonyl (Cbz) protected amino acids with high stereoselectivity. A similar strategy could be envisioned for the resolution of a racemic mixture of N-acylated D,L-aspartic acid di-tert-butyl ester, where the enzyme would selectively deacylate the L-enantiomer, leaving the desired D-enantiomer intact. The broad substrate specificity of some penicillin acylases suggests their potential application in the synthesis of a variety of N-protected amino acid derivatives.

EnzymeProtocolSubstrateKey Advantage
Immobilized Penicillin G AcylaseKinetic ResolutionRacemic mixture of N-acylated aspartic acid di-tert-butyl esterHigh enantioselectivity and environmentally benign reaction conditions.
Penicillin G AcylaseSelective DeprotectionN-benzyloxycarbonyl protected amino acidsMild reaction conditions and high stereospecificity.

Synthesis of Beta, Beta-Dimethylated Aspartic Acid Derivatives

The introduction of gem-dimethyl groups at the β-position of aspartic acid can confer unique conformational constraints and metabolic stability to peptides. The synthesis of Boc-β,β-diMe-D-Asp-OtBu derivatives has been accomplished starting from a protected aspartic acid precursor.

The synthesis commences with the dimethylation of PhFl-D-Asp(OMe)-OtBu. Treatment with a strong base, such as potassium bis(trimethylsilyl)amide (KHMDS), followed by the addition of methyl iodide, leads to the formation of the β,β-dimethylated product, PhFl-β,β-diMe-D-Asp(OMe)-OtBu. Subsequent reduction of the methyl ester to a primary alcohol using diisobutylaluminium hydride (DIBAL-H) and exchange of the 9-phenylfluorenyl (PhFl) protecting group for a Boc group yields the desired Boc-β,β-diMe-D-Hser-OtBu derivative. This intermediate can be further elaborated to other valuable building blocks.

Starting MaterialReagentsIntermediate ProductFinal Product (Example)
PhFl-D-Asp(OMe)-OtBu1. KHMDS, MeI2. DIBAL-H3. Boc2OPhFl-β,β-diMe-D-Asp(OMe)-OtBuBoc-β,β-diMe-D-Hser-OtBu

Incorporation into Complex Molecular Architectures

This compound is a versatile building block for the synthesis of a wide array of complex molecules, most notably peptides. Its use in solid-phase peptide synthesis (SPPS) is well-documented, where the Boc group serves as a temporary protecting group for the α-amino function, and the tert-butyl ester protects the β-carboxyl group.

A significant application of Boc-D-Asp(OtBu)-OH is in the synthesis of cyclic peptides. For example, it has been used as a starting material in the synthesis of cyclic dipeptides containing aspartic acid. The synthesis involves the formation of a fully protected linear dipeptide, followed by cyclization.

Furthermore, the incorporation of Boc-D-Asp(OtBu)-OH into peptide sequences can be crucial for preventing side reactions, such as aspartimide formation. This common side reaction, which can lead to racemization and the formation of β-aspartyl peptides, is often mitigated by the steric hindrance provided by the tert-butyl ester protecting group. Research has shown that in the synthesis of "difficult" peptide sequences prone to aspartimide formation, the use of Fmoc-Asp(OtBu)-OH, a related building block, can significantly improve the purity of the final product.

Molecular ArchitectureSynthetic StrategyRole of this compound
PeptidesSolid-Phase Peptide Synthesis (SPPS)Protected D-aspartic acid residue
Cyclic DipeptidesSolution-phase or solid-phase cyclizationStarting material for the formation of the cyclic backbone
Aspartimide-prone peptidesSolid-Phase Peptide Synthesis (SPPS)Prevention of side reactions through steric hindrance

Advanced Peptide Synthesis Applications

Synthesis of Cyclic Peptides and Peptidomimetics

The formation of cyclic peptides and peptidomimetics is a significant area in peptide chemistry, often pursued for their enhanced biological stability, conformational rigidity, and unique pharmacological properties. Boc-D-Asp-OtBu plays a critical role in these syntheses by providing a protected D-aspartic acid residue that can be strategically incorporated into peptide chains. The tert-butyl ester protecting group on the aspartic acid side chain is generally stable under the conditions used for Boc group removal (acidic conditions) and Fmoc group removal (basic conditions), allowing for selective deprotection and subsequent cyclization.

Detailed research findings often focus on the efficiency of the cyclization step, which is heavily influenced by factors such as ring size, sequence, and the choice of coupling reagents. For example, solid-phase synthesis strategies employing this compound have reported successful cyclization yields, with the tert-butyl ester remaining intact until the final cleavage or deprotection steps. The orthogonality of the Boc and tert-butyl ester protecting groups is essential, preventing premature side reactions during chain elongation and cyclization.

Table 3.4: this compound in Cyclic Peptide and Peptidomimetic Synthesis

Cyclic Peptide/Peptidomimetic TypeKey Role of this compoundSynthesis Strategy EmployedReported Cyclization Yield (Example)Citation
Cyclic Peptide AnalogIntroduction of D-aspartic acid for conformational controlSolid-phase synthesis, HATU coupling~65% google.com
PeptidomimeticComponent for turn induction and enhanced proteolytic stabilitySolution-phase coupling followed by solid-phase cyclizationN/A (specific step not detailed) researchgate.net
Peptide Toxin AnalogIncorporation of D-amino acid for specific binding interactionsSolid-phase synthesis, Boc/Bzl chemistryNot specified researchgate.net

Application in Oligodepsipeptide Synthesis

Oligodepsipeptides, which contain both amide (peptide) and ester (depsipeptide) linkages, represent a fascinating class of molecules with diverse biological activities. The synthesis of these hybrid structures requires careful planning, particularly in the selective formation of ester bonds alongside peptide bonds. This compound serves as a valuable precursor in this field, allowing for the controlled introduction of aspartic acid residues that can participate in or influence the formation of ester linkages.

The tert-butyl ester on the side chain of this compound can be strategically employed. In some synthetic routes, this ester functionality can be activated and reacted with a hydroxyl group on another amino acid or hydroxy acid residue to form an ester bond within the oligodepsipeptide chain. Alternatively, the aspartic acid residue itself, when incorporated into a larger sequence, can undergo intramolecular cyclization to form a lactone, a common feature in many natural oligodepsipeptides. The Boc protection ensures the integrity of the alpha-amino group during these esterification or cyclization steps.

Research in this area has highlighted the successful incorporation of protected aspartic acid derivatives like this compound into oligodepsipeptide sequences. These studies often report high yields for the oligomerization steps, demonstrating the compatibility of the protecting groups and coupling strategies with the formation of both peptide and ester bonds. The stereochemistry of the D-aspartic acid residue can also play a significant role in dictating the final conformation and biological activity of the oligodepsipeptide.

Table 3.5: this compound in Oligodepsipeptide Synthesis

Oligodepsipeptide TypeRole of this compoundKey Feature Introduced/FacilitatedOligomerization Yield (Example)Citation
Antimicrobial OligodepsipeptideBuilding block for amino-ester sequencesFacilitates lactone ring formation~70-85% rsc.org
Model OligodepsipeptideComponent for introducing specific amino acid and ester linkagesFormation of ester bondsNot specified rsc.org
Depsipeptide AnalogsIncorporation into sequences with alternating amino and hydroxy acidsStructural diversityNot specified rsc.org

Compound List

this compound (N-tert-butoxycarbonyl-D-aspartic acid O-tert-butyl ester)

Applications in Medicinal Chemistry and Biomolecular Research

Development of Bioactive Compounds and Drug Candidates

The compound plays a pivotal role in the design and synthesis of new molecules with potential therapeutic applications, particularly in the realm of drug discovery.

Boc-D-Asp(OtBu)-OH is employed in the synthesis of compounds targeting the central nervous system. D-Aspartic acid itself is known to modulate neurotransmission, particularly through its interaction with N-methyl-D-aspartate (NMDA) receptors mdpi.comconductscience.com. Derivatives synthesized using Boc-D-Asp(OtBu)-OH can be designed to interact with specific receptors or pathways implicated in neurological disorders. For instance, research into neuroactive compounds often involves creating molecules that mimic or modulate the activity of endogenous neurotransmitters or neuromodulators, where the incorporation of protected D-amino acids like Boc-D-Asp(OtBu)-OH can be key to achieving desired pharmacological profiles and blood-brain barrier penetration chemimpex.comchemimpex.com. Studies have shown that D-aspartic acid can influence NMDAR activity and may play a role in conditions like schizophrenia conductscience.com.

As a protected amino acid, Boc-D-Asp(OtBu)-OH is a fundamental component in solid-phase and solution-phase peptide synthesis chemimpex.comchemimpex.comsigmaaldrich.com. Peptides are increasingly recognized for their therapeutic potential, acting as hormones, neurotransmitters, antimicrobials, and more. The use of Boc-D-Asp(OtBu)-OH allows for the controlled assembly of peptide chains, ensuring the correct stereochemistry and functional group protection, which is critical for the synthesis of peptides with specific biological activities. Its incorporation into peptide sequences can influence their stability, solubility, and receptor binding properties, thereby enhancing their therapeutic efficacy chemimpex.comchemimpex.com.

Bioconjugation Techniques for Biomolecule Attachment

Boc-D-Asp(OtBu)-OH can be utilized in bioconjugation strategies to attach biomolecules to various substrates or to create novel conjugates. The protected functional groups can be selectively deprotected and then reacted with other molecules, serving as a linker or a functional handle. This is particularly relevant in areas such as diagnostics, targeted drug delivery, and the development of biosensors, where precise attachment of biomolecules is required chemimpex.compeptide.com. For example, amino acid derivatives can be incorporated into linker molecules that facilitate the immobilization of peptides or proteins onto surfaces, or for creating antibody-drug conjugates.

Metabolic Labeling in Bacterial Peptidoglycan Research

A specialized and significant application of D-amino acid derivatives, including those related to aspartic acid, is in the metabolic labeling of bacterial peptidoglycan (PG). Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection. The unique presence of D-amino acids in PG, which are absent in mammalian cells, makes them ideal targets for selective labeling strategies nih.govnih.govannualreviews.org.

Fluorescent D-amino acids (FDAAs) are incorporated into the peptidoglycan layer by endogenous bacterial transpeptidases during cell wall synthesis nih.govannualreviews.orgacs.orgresearchgate.netrsc.orgmicrobiologyresearch.orgnih.govresearchgate.net. This incorporation allows researchers to visualize the dynamic processes of PG biosynthesis, assembly, and remodeling in live bacterial cells using advanced microscopy techniques, including super-resolution microscopy nih.govresearchgate.netmicrobiologyresearch.orgasm.org. While Boc-D-Asp(OtBu)-OH itself is not a fluorescent probe, it represents the class of protected D-amino acid derivatives that are precursors or analogs used in developing such labeling agents. The ability to track PG synthesis provides critical insights into bacterial growth, morphology, and the mechanisms of antibiotic action.

The selective incorporation of D-amino acid derivatives into bacterial peptidoglycan offers a powerful strategy for targeting pathogenic bacteria. This approach can be leveraged for diagnostic purposes, such as identifying bacterial infections or monitoring their progression nih.govresearchgate.netmdpi.com. Furthermore, by understanding the precise sites and dynamics of peptidoglycan synthesis, researchers can develop targeted therapeutic interventions. For example, compounds that interfere with PG biosynthesis are a cornerstone of antibiotic therapy. Metabolic labeling can also aid in identifying vulnerabilities in pathogenic bacteria that can be exploited for drug development or diagnostic imaging nih.govresearchgate.net.

Analytical Methodologies for Research Characterization

Chromatographic Techniques for Purity and Identity Assessment

Chromatography is a fundamental tool for separating and analyzing the components of a mixture. In the context of Boc-d-asp-otbu, various chromatographic methods are employed to assess its purity and confirm its identity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity for purity determination. avantorsciences.comruifuchemical.comapexbt.com Reversed-phase HPLC is the most common mode used, typically employing a C18 column. rsc.org

The mobile phase often consists of a gradient mixture of an aqueous solvent (commonly water with 0.1% trifluoroacetic acid (TFA)) and an organic solvent like acetonitrile (B52724) (MeCN). rsc.orgrsc.org The TFA serves as an ion-pairing agent to improve peak shape and retention of the analyte. Detection is frequently performed using a UV detector, typically at wavelengths of 214 nm or 220 nm. rsc.orgmdpi.com

Purity levels for this compound are often specified to be ≥95.0% or higher as determined by HPLC. avantorsciences.comrsc.org For instance, some suppliers guarantee a purity of ≥98% by HPLC. ruifuchemical.comchemimpex.com Chiral HPLC can also be employed to determine the enantiomeric purity of the compound, ensuring the correct stereoisomer is present. researchgate.netphenomenex.com

Table 1: Representative HPLC Conditions for this compound Analysis

ParameterConditionSource
Column Reversed-phase C18 rsc.org
Mobile Phase A Water with 0.1% TFA rsc.org
Mobile Phase B Acetonitrile (MeCN) with 0.1% TFA rsc.org
Gradient Linear gradient of MeCN in water rsc.orgrsc.org
Detection UV at 214 nm or 220 nm rsc.orgmdpi.com
Purity Specification ≥95.0% - ≥98.0% avantorsciences.comruifuchemical.comrsc.orgchemimpex.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used for monitoring reaction progress and assessing the purity of this compound. sigmaaldrich.comub.eduresearchgate.net It involves spotting the sample on a plate coated with a stationary phase, such as silica (B1680970) gel, and developing it in a suitable mobile phase. rsc.orgcsic.es

The choice of mobile phase, or eluent, is critical for achieving good separation. A common solvent system for TLC analysis of this compound and related compounds is a mixture of methanol (B129727) and dichloromethane (B109758) (DCM), sometimes with the addition of acetic acid. ub.educsic.es For example, a mobile phase of 10% methanol in dichloromethane is often effective. csic.es Visualization of the spots can be achieved under UV light (if the compound is UV active) or by using staining agents like ninhydrin (B49086) or permanganate. rsc.org A single spot on the TLC plate is generally indicative of a pure compound. ruifuchemical.com Some suppliers specify a purity of ≥98% by TLC. sigmaaldrich.com

Table 2: Typical TLC Systems for this compound

Stationary PhaseMobile Phase (Eluent)VisualizationSource
Silica Gel F25410% MeOH / 1% AcOH / DCMUV (254 nm), Ninhydrin, Permanganate rsc.orgcsic.es
Silica Gel5% MeOH in DCMUV Light ub.edu
Silica Gel2% MeOH in DCMNot specified ub.edu

Gas Chromatography (GC)

While less common than HPLC for non-volatile compounds like this compound, Gas Chromatography (GC) can be used for the analysis of volatile derivatives or impurities. The compound itself has a high boiling point and would require derivatization to increase its volatility for GC analysis. Information from suppliers indicates that GC is a potential certification method, suggesting its use in quality control for specific, volatile analytes or after a derivatization process. jylpharm.com

Ion-Exchange Chromatography (IEC)

Ion-Exchange Chromatography (IEC) is a powerful technique for the purification and analysis of charged molecules like amino acids and their derivatives. In the context of this compound, IEC can be used to separate the desired product from charged impurities or byproducts. mdpi.com The separation is based on the reversible interaction between the charged analyte and the charged stationary phase. The principles of ion exchange chromatography are applicable to the separation of enantiomers of protected amino acids on certain chiral stationary phases. nih.gov For instance, the enantiomers of Fmoc-Asp(OtBu)-OH have been separated using a quinine-based zwitterionic chiral stationary phase, where the D-enantiomer elutes before the L-enantiomer. nih.gov This technique can be crucial for ensuring the stereochemical integrity of the final product. thieme-connect.de

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for elucidating the molecular structure and confirming the identity of this compound.

Mass Spectrometry (MS) (e.g., LC/MS, GC/MS, ESI-MS, HRMS)

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. It is frequently used in conjunction with chromatographic techniques like LC/MS and GC/MS. rsc.orggoogle.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like this compound. rsc.org It allows for the determination of the molecular weight of the compound with high accuracy. High-Resolution Mass Spectrometry (HRMS) provides even more precise mass measurements, which can be used to confirm the elemental composition of the molecule. rsc.org For example, HRMS has been used to find the [M+H]+ ion for a related compound, confirming its molecular formula. rsc.org LC-MS analysis has been utilized to identify products in the hydrazinolysis of peptides containing Boc-Phe-Asp(OtBu). google.com

Table 3: Mass Spectrometry Data for this compound and Related Compounds

TechniqueIonization ModeObserved IonApplicationSource
ESI-MSPositive[M+H]+Molecular Weight Confirmation rsc.org
HRMSPositive[M+H]+Elemental Composition Confirmation rsc.org
LC-MSNot specifiedVariesProduct Identification in Reactions google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. ¹H NMR, in particular, provides detailed information about the chemical environment of hydrogen atoms within the molecule, allowing for confirmation of its structure.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton groups are observed. The tert-butoxycarbonyl (Boc) protecting group exhibits a characteristic singlet peak around 1.45 ppm, integrating to nine protons. Similarly, the tert-butyl (tBu) ester group also presents as a singlet, typically around 1.4-1.5 ppm, also integrating to nine protons. The protons on the aspartic acid backbone appear at different chemical shifts. The α-proton (CH) typically resonates as a multiplet between 4.4 and 4.6 ppm. The β-protons (CH₂) adjacent to the tBu-esterified carboxyl group appear as a multiplet, often in the range of 2.7 to 2.9 ppm. The amide (NH) proton of the Boc group can be observed as a doublet around 5.4 ppm. doi.org The exact chemical shifts can vary slightly depending on the solvent used for the analysis. google.comresearchgate.netrsc.orgrsc.orgscielo.org.mx

Interactive Data Table: Representative ¹H NMR Chemical Shifts for this compound

Proton Group Typical Chemical Shift (δ, ppm) Multiplicity Integration
Boc-group (C(CH₃)₃)~1.45Singlet9H
tBu-ester (C(CH₃)₃)~1.4-1.5Singlet9H
α-CH~4.4-4.6Multiplet1H
β-CH₂~2.7-2.9Multiplet2H
NH (Amide)~5.4Doublet1H

Note: Chemical shifts are approximate and can be influenced by the solvent and instrument parameters.

Consistency with this expected pattern in the ¹H NMR spectrum serves as a primary confirmation of the successful synthesis and identity of the this compound molecule. ruifuchemical.com

Optical Rotation Measurement in Chiral Analysis

Optical rotation measurement is a critical analytical method for verifying the stereochemical integrity of this compound. As a chiral compound, it has the ability to rotate the plane of plane-polarized light. libretexts.org The direction and magnitude of this rotation, known as the specific rotation ([α]), is a characteristic physical property. For this compound, which is the D-enantiomer, a specific range of positive optical rotation values is expected.

The measurement is typically performed using a polarimeter at a standard wavelength, usually the sodium D-line (589 nm), and at a defined temperature and concentration. anton-paar.comox.ac.ukrudolphresearch.com For instance, a typical specification for the specific rotation of this compound is between +23.0° and +26.0° (c=1 in methanol). ruifuchemical.com Another source indicates a range of +15.5° to +19.5° (c=1 in methanol), which may refer to a different salt form of the compound. cenmed.comsigmaaldrich.com The corresponding L-enantiomer, Boc-L-asp-otbu, would exhibit a negative optical rotation of a similar magnitude. avantorsciences.com

The observed optical rotation is a direct indicator of the enantiomeric purity of the sample. A value within the specified range confirms that the desired D-enantiomer is predominant and that significant racemization has not occurred during synthesis or purification.

Interactive Data Table: Example Specific Rotation Values for Aspartic Acid Derivatives

Compound Specific Rotation [α] Conditions Reference
This compound+23.0° to +26.0°c=1 in MeOH, 20°C ruifuchemical.com
Boc-L-asp-otbu-22.0 to -25.0°c=1.5 in MeOH, 20°C avantorsciences.com
D(-)-Aspartic acid-23.8° to -25.8°c=5 in 5 N HCl, 20°C thermofisher.com
Boc-Asp(OtBu)-OH · DCHA (L-form)+15.5° to +19.5°c=1 in methanol, 25°C sigmaaldrich.com
Boc-D-Asp(OtBu)-OH·DCHA-16.0 ± 2ºc=1 in MeOH, 25°C chemimpex.com

Note: The specific rotation is highly dependent on the compound's form (free acid, salt), concentration, solvent, and temperature.

Purity Analysis Standards and Protocols

Ensuring the high purity of this compound is paramount for its use in peptide synthesis, as impurities can lead to side reactions and the formation of undesired peptide sequences. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity assessment. rsc.orgmdpi.com

For this compound, purity standards are typically set at a minimum of 98.0% or higher, as determined by HPLC analysis. ruifuchemical.comchemimpex.com Some suppliers may offer even higher purity grades, such as ≥99.0%. sigmaaldrich.comiris-biotech.de The HPLC method involves separating the main compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase. The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

In addition to HPLC, Thin-Layer Chromatography (TLC) is often used as a simpler, qualitative method to check for the presence of impurities. ruifuchemical.comcenmed.comsigmaaldrich.com A single spot on the TLC plate is indicative of a high degree of purity. ruifuchemical.com

Protocols for purity analysis also include confirming the compound's identity and structure through methods like NMR and assessing its stereochemical purity via optical rotation, as detailed in the preceding sections. A comprehensive analysis often involves a combination of these techniques to provide a complete profile of the compound's quality.

Table of Compound Names

Abbreviation/Common Name Full Chemical Name
This compoundN-tert-Butoxycarbonyl-D-aspartic acid 4-tert-butyl ester
Boc-L-asp-otbuN-tert-Butoxycarbonyl-L-aspartic acid 4-tert-butyl ester
D(-)-Aspartic acid(R)-2-Aminobutanedioic acid
Boc-Asp(OtBu)-OH · DCHAN-α-t-Boc-L-aspartic acid β-t-butyl ester dicyclohexylammonium (B1228976) salt
Boc-D-Asp(OtBu)-OH·DCHAN-α-t-Boc-D-aspartic acid β-t-butyl ester dicyclohexylammonium salt

Future Perspectives and Emerging Research Areas

Development of Novel Protecting Groups for Aspartic Acid

The tert-butyloxycarbonyl (Boc) and tert-butyl (tBu) groups are standard for protecting the α-amino and side-chain carboxyl functions of aspartic acid, respectively. iris-biotech.deaurigeneservices.com These are typically removed with strong acids like trifluoroacetic acid (TFA). iris-biotech.de However, the demand for synthesizing complex peptides necessitates the development of new protecting groups with orthogonal deprotection strategies. iris-biotech.deaurigeneservices.com Orthogonality allows for the selective removal of one protecting group without affecting others, enabling intricate molecular modifications. iris-biotech.de

Emerging research focuses on groups that are labile under milder or different conditions to prevent side reactions like aspartimide formation, which can be promoted by piperidine (B6355638) used for Fmoc group removal. semanticscholar.org For instance, increasing the steric bulk of the ester moiety on the aspartic acid side-chain has been shown to decrease aspartimide formation. semanticscholar.org

Novel protecting groups currently under investigation include:

p-Nitromandelic linker (pNM): Useful in the Boc/Bn strategy for synthesizing peptides and depsipeptides. uv.es

Backbone protectors (e.g., EDOTn, MIM): These aim to improve upon existing backbone protectors by addressing issues of difficult removal and steric hindrance. uv.es

Phenyl-EDOTn derivatives: Investigated as super acid-labile carboxylic acid protecting groups. uv.es

1,2-dimethylindole-3-sulfonyl (MIS): A more acid-labile protecting group for the arginine side chain, compatible with tryptophan-containing peptides. uv.es

Cyanosulfurylides (CSY): These mask the carboxylic acid with a stable C-C bond, preventing aspartimide formation and can be selectively cleaved with electrophilic halogen species. semanticscholar.org

The development of such groups will offer greater flexibility in synthesizing complex and sensitive peptides. uv.es

Advancements in Stereoselective Synthesis Methodologies

The stereoselective synthesis of non-proteinogenic amino acids, including D-isomers like D-aspartic acid, is a critical area of research due to the increasing demand for these compounds in drug discovery and development. purdue.edubgu.ac.il Boc-d-asp-otbu, a derivative of a non-proteinogenic amino acid, is synthesized with a specific stereochemistry that is crucial for its biological and chemical applications. smolecule.com

Current research in stereoselective synthesis focuses on several key areas:

Catalytic and Stoichiometric Asymmetric Methods: New methods are being developed to produce enantiomerically enriched amino acids. bgu.ac.il This includes the use of chiral, non-racemic organoboranes to achieve high stereoselectivity. purdue.edu

Enzyme-Mediated Synthesis: Engineered enzymes, such as methylaspartate ammonia (B1221849) lyases, are being used for the kinetic resolution and asymmetric synthesis of 3-substituted aspartic acids, offering an attractive alternative to chemical methods. researchgate.net

Methodology for Complex Structures: Researchers are developing stereoselective routes to complex non-proteinogenic amino acids, such as (2S,3R)-3-amino-2-hydroxydecanoic acid, from readily available chiral precursors. nih.gov

Decarbonylative Approaches: Novel methods, like the decarbonylation of amino acid thioesters, are being explored for the stereoselective synthesis of unique amino acid derivatives. nih.gov

These advancements are crucial for producing a wider variety of non-proteinogenic amino acids with high isomeric purity, which are essential for creating novel peptides with specific structures and functions. purdue.eduup.pt

Expansion of Applications in Chemical Biology and Therapeutics

This compound and other protected amino acids are fundamental building blocks in the synthesis of peptides for a wide range of applications. chemimpex.comruifuchemical.com Their use extends from basic research in neuroscience to the development of new drugs. chemimpex.com

Emerging applications in chemical biology and therapeutics include:

Peptide-Based Therapeutics: Protected amino acids are crucial for synthesizing bioactive peptides used in pharmaceuticals. chemimpex.comsigmaaldrich.com These peptides can target a variety of diseases, including cancer, diabetes, and cardiovascular disease. ruifuchemical.com

Drug Development for Neurological Disorders: this compound is used in the development of drugs targeting neurological disorders due to its ability to influence neurotransmitter activity. chemimpex.com

Neuroscience Research: This compound helps researchers study the role of aspartic acid in synaptic transmission and cognitive functions. chemimpex.com

Targeted Drug Delivery: Researchers are designing complex bioconjugates using protected amino acids to deliver fluorescent tags, chelating agents for radiotracers, or cytotoxic molecules to specific cancer cells. beilstein-journals.org For example, conjugates targeting prostate-specific membrane antigen (PSMA) and folate receptors are being developed for cancer imaging and therapy. beilstein-journals.org

Antimicrobial Agents: The development of novel antimicrobial peptides is another significant area of application. ruifuchemical.com

The ability to incorporate non-proteinogenic amino acids like D-aspartic acid allows for the creation of peptides with increased stability and resistance to enzymatic degradation, enhancing their therapeutic potential. smolecule.com

Sustainable Synthesis Approaches in Peptide Chemistry

The pharmaceutical industry is increasingly focusing on "green chemistry" to reduce the environmental impact of manufacturing processes. biotage.comoxfordglobal.com Traditional peptide synthesis, particularly solid-phase peptide synthesis (SPPS), generates significant amounts of hazardous waste from solvents like DMF, NMP, and CH2Cl2. rsc.orgacs.orgnih.gov

Key initiatives in sustainable peptide synthesis include:

Green Solvents: Research is actively exploring less toxic and more environmentally friendly solvents. biotage.comnih.gov Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene (B89431) carbonate (PC) are being evaluated as replacements for traditional solvents. biotage.comacs.org

Solvent Recycling: Companies are implementing solvent recovery systems to reduce the amount of hazardous waste generated. ambiopharm.com

Efficient Reagent Use: Developing synthesis methods that use reagents more efficiently is a key goal. ambiopharm.com For instance, using propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent in solution-phase synthesis offers a greener alternative. rsc.org

Energy-Efficient Equipment: The use of microwave peptide synthesizers can speed up synthesis and reduce the consumption of activating agents. ambiopharm.com

Alternative Isolation Methods: Techniques like crystallization, precipitation, and tangential flow filtration are being considered as lower-energy alternatives to lyophilization. ambiopharm.com

The adoption of these sustainable practices is crucial for minimizing the environmental footprint of peptide manufacturing while ensuring the continued development of important therapeutic molecules. oxfordglobal.comrsc.orgpolypeptide.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.